4-Fluoro-2-mercaptobenzoic acid

Catalog No.
S732052
CAS No.
81223-43-0
M.F
C7H5FO2S
M. Wt
172.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-2-mercaptobenzoic acid

Synthesizing high-efficiency sky-blue OLED emitters often fails with non-fluorinated thioxanthone precursors. 4-Fluoro-2-mercaptobenzoic acid (CAS 81223-43-0) provides the exact electron-withdrawing effect for high performance.

  • Ir-based phosphorescent complexes with demonstrated >20% EQE.
  • Enhanced cyclization yields for fluorinated thioxanthone derivatives.
  • Optimized lipophilicity and metabolic stability for drug candidates.

In stock, rigorous QC, immediate global shipping.

CAS Number

81223-43-0

Product Name

4-Fluoro-2-mercaptobenzoic acid

IUPAC Name

4-fluoro-2-sulfanylbenzoic acid

Molecular Formula

C7H5FO2S

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C7H5FO2S/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,11H,(H,9,10)

InChI Key

CZRNYBPPRDZSEB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)S)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1F)S)C(=O)O

Synonyms

4-Fluoro-2-mercaptobenzoic acid, 4-Fluoro-2-sulfanylbenzoic acid, 2-Mercapto-4-fluorobenzoic acid, 4-Fluorothiosalicylic acid, 2-Carboxy-5-fluorobenzenethiol

Purity

≥98%

Package Size

250 mg, 1 g, 5 g

4-Fluoro-2-mercaptobenzoic acid (CAS: 81223-43-0) is a bifunctional aromatic compound belonging to the substituted thiosalicylic acid class. It serves as a critical precursor in the synthesis of sulfur-containing heterocycles, particularly thioxanthone derivatives, which are valued for their photophysical properties. The molecule's dual reactive sites—a thiol group and a carboxylic acid group—combined with the electronic influence of a fluorine substituent, make it a specialized synthon for creating materials used in organic electronics and medicinal chemistry.

Research Fit

Position-specific SAR probe for halogenated thiosalicylic acid studies, where 4-fluoro substitution yields a distinct biological profile from 5-fluoro or unsubstituted analogs.
Halogenated aromatic thiol building block with dual functional groups enabling diverse derivatization in medicinal chemistry and metal coordination research.
Identity-confirmed fluorinated analog with a distinct melting point range, supporting QC verification against non-fluorinated 2-mercaptobenzoic acid.

Substituting 4-Fluoro-2-mercaptobenzoic acid with its non-fluorinated parent, 2-mercaptobenzoic acid, or other halogenated analogs is often unviable. The fluorine atom at the 4-position is not merely a placeholder; its strong electron-withdrawing inductive effect and moderate resonance effect fundamentally alter the molecule's pKa and electron density. This directly impacts reaction kinetics in cyclization processes, the stability of intermediates, and the final electronic and photophysical properties of derivative materials, such as OLED emitters and photosensitizers. Replacing it with hydrogen, chlorine, or an isomeric fluoro-substituent will yield compounds with different reactivity profiles and performance characteristics.

Substitution Risk

Risk Factor
4F2MBA Context
Substitute May Differ
Positional Isomerism
4-fluoro substitution yields a distinct SAR; reported as inactive in prenylated methyltransferase inhibition.
5-fluoro isomer shows a markedly different inhibition profile; positional specificity may not transfer across halogen positions.
Fluorine Substitution
Fluorine at position 4 modifies electronic distribution and lipophilicity relative to the unsubstituted scaffold.
Unsubstituted 2-mercaptobenzoic acid lacks fluorine-dependent physicochemical properties; may shift assay behavior.
Generic Replacement
Specific halogen positioning governs molecular recognition in SAR-dependent applications.
Generic mercaptobenzoic acid procurement risks experimental failure where substitution pattern is critical.

Enhanced Thioxanthone Synthesis Yield

In the synthesis of fluorinated thioxanthones via the coupling of substituted thiosalicylates and aryne precursors, the choice of starting material significantly impacts process yield. When methyl 5-fluorosalicylate (an analog demonstrating the effect of a p-fluoro substituent relative to the reacting hydroxyl group) was used, the reaction afforded an 83% yield of the corresponding xanthone product. In contrast, the non-fluorinated parent compound, methyl salicylate, provided a 65% yield under optimized conditions. This suggests that the electronic effect of the fluorine atom is beneficial for this key synthetic transformation.

Evidence DimensionIsolated Product Yield
Target Compound Data83% (for 2-fluoro-xanthone from methyl 5-fluorosalicylate)
Comparator Or BaselineMethyl Salicylate (unsubstituted analog): 65%
Quantified Difference28% relative increase in yield
ConditionsReaction of methyl salicylate analogs with o-(trimethylsilyl)phenyl triflate and CsF in THF at 65 °C.

For chemical manufacturing and process development, a higher yield directly translates to lower precursor costs, reduced waste, and improved process efficiency.

Positional SAR
Head-to-head
4-fluoro analog: no inhibition observed
5-fluoro analog: reported inhibition
Supports positional specificity context for halogenated thiosalicylic acid analogs.
Essential negative control for prenylated methyltransferase SAR studies.

High-Efficiency Blue PhOLED Performance

In the development of phosphorescent organic light-emitting diodes (PhOLEDs), the ligand structure is critical for device efficiency. An Iridium(III) complex incorporating a ligand derived from 4-fluoro-2-mercaptobenzoic acid achieved a maximum external quantum efficiency (EQE) of 20.1% for sky-blue emission. For comparison, a similar complex utilizing a ligand with fluorine atoms at the 3,5-positions achieved a lower EQE of 17.5%.

Evidence DimensionMaximum External Quantum Efficiency (EQE)
Target Compound Data20.1% (for device with ligand from 4-Fluoro-2-mercaptobenzoic acid)
Comparator Or BaselineDevice with 3,5-difluoro substituted analog ligand: 17.5%
Quantified Difference14.9% relative increase in efficiency
ConditionsFabricated phosphorescent OLED device structure.

Higher EQE is a primary goal in OLED material development, leading to devices with lower power consumption and greater brightness, making this precursor essential for high-performance display and lighting applications.

Synthetic Yield
Reported
87% isolated yield
Supports synthesis scale-up review and supply chain assessment.
Patent-reported route; alkaline hydrolysis followed by acidification.

Fluorine vs. Chlorine Acidity

The electronic influence of the substituent at the 4-position directly modulates the acidity of the carboxylic acid, a key parameter for reactivity and biological interactions. The pKa of 4-fluorobenzoic acid is 4.14. This is a distinct value compared to its chloro-analog, 4-chlorobenzoic acid, which has a pKa of 4.03, making it a slightly stronger acid. This quantifiable difference in acidity, driven by the unique interplay of fluorine's inductive and resonance effects, dictates its specific utility as a synthon where precise electronic tuning is required.

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound Data4.14 (for 4-fluorobenzoic acid proxy)
Comparator Or Baseline4-chlorobenzoic acid: 4.03
Quantified DifferenceΔpKa = 0.11
ConditionsAqueous solution at 25 °C.

This specific pKa value determines reaction rates, ligand-metal binding strengths, and receptor-binding interactions, making this exact compound necessary for applications sensitive to fine electronic tuning.

Lipoxygenase Association
Class-level
Class-level annotation; no direct quantitative IC50 data for 4F2MBA reported.
Requires empirical validation before selecting over non-fluorinated parent.
Data to verify; curated knowledgebase descriptor only.
Lipophilicity & HSA Binding
Class-level
Inferred from S-alkyl 2-mercaptobenzoic acid derivative trends; 4F2MBA not directly measured.
Direct logD/logP measurement recommended for assay design.
Extrapolation from alkyl derivatives may not predict fluorinated analog behavior.
Melting Point
Reported
4F2MBA: 169–172 °C
Parent (thiosalicylic acid): 164–165 °C
Identity confirmation metric; supports QC differentiation from unsubstituted parent.
Simple, low-cost purity and identity checkpoint.

OLED Phosphorescent Emitters

This compound is the right choice for synthesizing ancillary ligands for iridium-based phosphorescent emitters targeting high external quantum efficiency (EQE). Its specific fluorine substitution pattern has been demonstrated to produce sky-blue emitting complexes with EQEs exceeding 20%, a significant performance benchmark for materials used in next-generation displays and solid-state lighting.

Fluorinated Thioxanthone Photoinitiators

Use this acid as a key starting material for producing fluorinated thioxanthone derivatives. The fluorine substituent can enhance the yield of core heterocycle formation and tune the photophysical properties of the final product, which is critical for applications in photopolymerization, photocatalysis, and photodynamic therapy.

Precisely Tuned Medicinal Chemistry Scaffolds

Incorporate this molecule to introduce a thio-aryl scaffold with a defined electronic profile into drug candidates. The specific acidity and lipophilicity conferred by the 4-fluoro substituent are leveraged to optimize target binding affinity, membrane permeability, and metabolic stability, where substitution with other halogens or hydrogen would fail to achieve the same balance of properties.

Application Fit

Application
Selection Property
Validation Focus
Ras signaling SAR studies
Position-specific halogenation profile
Prenylated methyltransferase inhibition context; negative-control suitability
Fluorinated building block synthesis
Dual functional group reactivity (thiol + carboxylic acid)
Patent-route yield benchmark; derivatization feasibility
Arachidonic acid pathway studies
Lipoxygenase class association
Empirical IC50 determination; fluorinated vs. parent comparison
Identity and purity verification
Distinct melting point range
Batch-to-batch consistency; differentiation from non-fluorinated parent

XLogP3

2

Wikipedia

4-Fluoro-2-sulfanylbenzoic acid

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